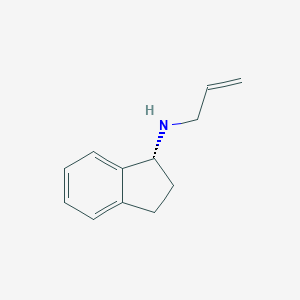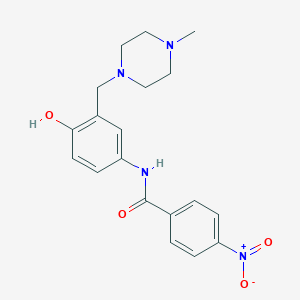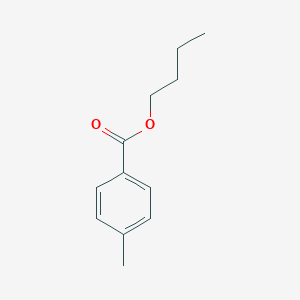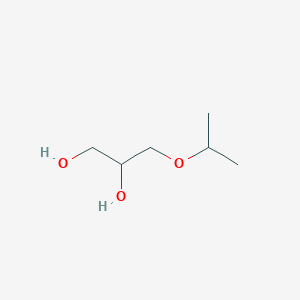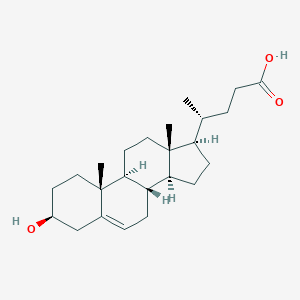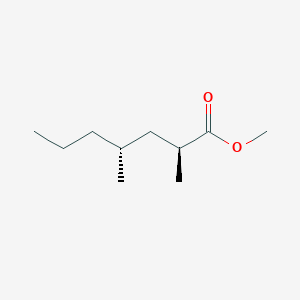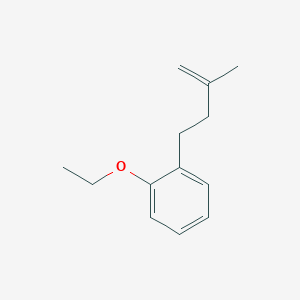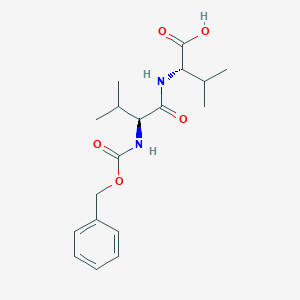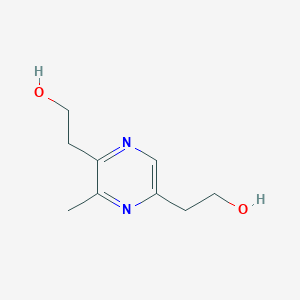![molecular formula C3H5Cl3Si B105980 trichloro-[(E)-prop-1-enyl]silane CAS No. 18083-37-9](/img/structure/B105980.png)
trichloro-[(E)-prop-1-enyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trichloro-[(E)-prop-1-enyl]silane, also known as trichloro(1-propenyl)silane, is an organosilicon compound with the molecular formula C3H5Cl3Si. This compound is characterized by the presence of three chlorine atoms and a vinyl group attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 114.82°C . This compound is primarily used in the synthesis of various organosilicon compounds and has significant applications in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trichloro-[(E)-prop-1-enyl]silane can be synthesized through the hydrosilylation reaction of trichlorosilane with propylene. This reaction typically requires a catalyst, such as chloroplatinic acid, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propylene . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of trichloro-1-propenylsilane involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by a solution of chloroplatinic acid and amines in solvents like cyclohexanone or isopropanol . The process is optimized to achieve a production rate of 70-76%, making it a cost-effective method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: trichloro-[(E)-prop-1-enyl]silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Substitution: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of the vinyl group under specific conditions.
Common Reagents and Conditions:
Hydrosilylation: Catalysts like chloroplatinic acid are used.
Substitution: Reagents such as alcohols or amines can replace chlorine atoms.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired product.
Major Products Formed:
Hydrosilylation: Organosilicon compounds with various functional groups.
Substitution: Silanes with different substituents replacing chlorine atoms.
Oxidation and Reduction: Products with modified vinyl groups.
Aplicaciones Científicas De Investigación
trichloro-[(E)-prop-1-enyl]silane has diverse applications in scientific research, including:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of trichloro-1-propenylsilane involves its reactivity with various substrates through hydrosilylation and substitution reactions. The silicon atom in the compound acts as a nucleophile, facilitating the addition or replacement of functional groups. This reactivity is harnessed in the synthesis of complex organosilicon compounds with specific properties .
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Allyltrichlorosilane (C3H5Cl3Si): Used in the synthesis of organosilicon compounds with allyl groups.
Uniqueness: trichloro-[(E)-prop-1-enyl]silane is unique due to its vinyl group, which imparts distinct reactivity compared to other trichlorosilanes. This makes it particularly valuable in the synthesis of specialized organosilicon compounds with tailored properties for various applications.
Propiedades
Número CAS |
18083-37-9 |
|---|---|
Fórmula molecular |
C3H5Cl3Si |
Peso molecular |
175.51 g/mol |
Nombre IUPAC |
trichloro(prop-1-enyl)silane |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2-3H,1H3 |
Clave InChI |
MYBZUWXXEFKPEE-UHFFFAOYSA-N |
SMILES |
CC=C[Si](Cl)(Cl)Cl |
SMILES isomérico |
C/C=C/[Si](Cl)(Cl)Cl |
SMILES canónico |
CC=C[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
18083-37-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



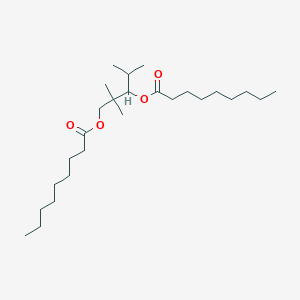
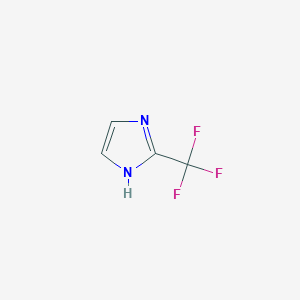
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
